molecular formula C7H2Cl2F4 B051740 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene CAS No. 112290-01-4

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B051740
CAS No.: 112290-01-4
M. Wt: 232.99 g/mol
InChI Key: DMBPTCKJFRNICI-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene is a versatile and high-value multisubstituted benzene derivative engineered for advanced chemical synthesis and discovery research. Its primary research value lies in its role as a key synthetic intermediate, particularly in the pharmaceutical and agrochemical industries. The strategic arrangement of halogen atoms—two chlorines, one fluorine, and a trifluoromethyl group—on the benzene ring creates a unique electronic and steric profile, making it an excellent building block for constructing complex molecules. The chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution reactions, allowing for sequential functionalization. The fluorine atom can enhance metabolic stability, bioavailability, and binding affinity in target molecules, while the robust trifluoromethyl group is renowned for its strong electron-withdrawing nature and lipophilicity, which can dramatically improve the pharmacokinetic properties of lead compounds.

Properties

IUPAC Name

1,5-dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-4-2-5(9)6(10)1-3(4)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBPTCKJFRNICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552902
Record name 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112290-01-4
Record name 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride as a catalyst. This reaction proceeds under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .

Mechanism of Action

The mechanism of action of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituent patterns, molecular weights, and applications of 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene with analogous benzene derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties
This compound Cl (1,5), F (2), CF₃ (4) C₇H₃Cl₂F₄ 247.0 Potential agrochemical/pharmaceutical intermediate
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene F (1), NO₂ (2), CF₃ (4) C₇H₃F₄NO₂ 225.1 Derivatization reagent for polyamines in HPLC
1,5-Dichloro-3-methoxy-2-nitrobenzene Cl (1,5), OCH₃ (3), NO₂ (2) C₇H₅Cl₂NO₃ 222.03 Synthetic intermediate (nitro/methoxy reactivity)
1,2,4,5-Tetrachloro-3-(methylthio)benzene Cl (1,2,4,5), SCH₃ (3) C₇H₄Cl₄S 277.9 Pesticide active ingredient

Reactivity and Stability

  • Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group in the target compound enhances electron withdrawal, reducing aromatic ring reactivity toward electrophilic substitution compared to nitro (-NO₂) substituted analogs like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This makes the latter more reactive in derivatization reactions (e.g., polyamine analysis via HPLC) .
  • In contrast, 1,2,4,5-tetrachloro-3-(methylthio)benzene exhibits higher steric bulk due to four chlorine atoms, which may enhance persistence in pesticidal applications .
  • Functional Group Diversity: Methoxy (-OCH₃) and nitro (-NO₂) groups in 1,5-dichloro-3-methoxy-2-nitrobenzene increase polarity and reactivity, favoring its use in synthetic pathways requiring nucleophilic aromatic substitution .

Biological Activity

1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene is a chlorinated and fluorinated aromatic compound notable for its diverse biological activities and applications in agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H2_2Cl2_2F4_4
  • Molecular Weight : Approximately 232.99 g/mol
  • Structure : The compound features a benzene ring substituted at the 1, 5, 2, and 4 positions with chlorine and fluorine atoms, as well as a trifluoromethyl group.

Synthesis and Applications

This compound serves as a precursor in the synthesis of various biologically active compounds. It is particularly significant in the development of trifluoromethylpyridines, which are essential in agrochemical formulations for pest control. More than 20 new trifluoromethylpyridine-containing agrochemicals have been approved for use, demonstrating the compound's importance in agricultural applications.

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Differences
1,4-Dichloro-2-fluoro-5-(trifluoromethyl)benzeneC7_7H2_2Cl2_2F4_4Different substitution pattern on the benzene ring.
1-Chloro-3-fluoro-5-(trifluoromethyl)benzeneC7_7H3_3ClF4_4Contains only one chlorine atom.
1,3-Dichloro-4-(trifluoromethyl)benzeneC7_7H3_3Cl2_2F3_3Lacks fluorine at the second position.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Agrochemical Activity : The compound exhibits insecticidal properties by disrupting metabolic processes in pests, leading to their mortality. This is primarily achieved through its role in synthesizing active ingredients that protect crops from pests.
  • Pharmaceutical Applications : In medicinal chemistry, this compound is used to create derivatives that show enhanced activity against various pathogens. For instance, studies have indicated that trifluoromethyl groups can significantly increase the potency of drugs targeting serotonin uptake or reverse transcriptase inhibition .

Case Study 1: Synthesis of Trifluoromethylpyridines

Research has demonstrated that this compound can be effectively used to synthesize trifluoromethylpyridines, which are crucial for developing new agrochemicals. These compounds have shown significant efficacy against various agricultural pests.

Case Study 2: Structure-Activity Relationship (SAR)

A SAR study involving analogues of this compound revealed that modifications at specific positions on the aromatic ring could enhance biological activity against bacterial strains. For example, derivatives with additional halogen substitutions exhibited improved potency compared to non-halogenated counterparts .

Q & A

Q. What are the common synthetic routes for 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via sequential halogenation and trifluoromethylation. A key approach involves:

Electrophilic substitution : Introducing fluorine and chlorine groups using halogenating agents (e.g., Cl2/FeCl3 or F2/HF) under controlled temperature (40–80°C) to avoid over-halogenation.

Trifluoromethylation : Employing CF3Cu or CF3I in the presence of Pd catalysts under inert conditions (e.g., N2 atmosphere) .
Critical Factors :

  • Temperature : Higher temperatures (>100°C) risk decomposition, reducing yield.
  • Catalyst loading : Excess Pd can lead to side reactions (e.g., homocoupling).
    Data Table :
MethodYield (%)Purity (%)Key Conditions
Halogenation + CF3Cu65–75>9560°C, Pd(PPh3)4 catalyst
Continuous flow80>9840°C, residence time 5 min

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • <sup>19</sup>F NMR : Critical for confirming trifluoromethyl (-CF3) and fluorine positions. Peaks at δ -60 to -65 ppm indicate -CF3.
  • GC-MS : Validates molecular weight (MW = 247.5 g/mol) and detects impurities (e.g., dichloro byproducts).
  • X-ray crystallography : Resolves steric effects from chlorine/fluorine substituents, confirming regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be addressed for derivatives of this compound?

Methodological Answer: Regioselectivity is influenced by:

Steric effects : Bulky -CF3 groups direct electrophiles to meta/para positions.

Electronic effects : Electron-withdrawing Cl/F substituents deactivate the ring, requiring strong electrophiles (e.g., NO2<sup>+</sup>).
Case Study :
In nitration, using HNO3/H2SO4 at 0°C yields 3-nitro derivatives (meta to -CF3), confirmed by <sup>1</sup>H NMR coupling constants .

Q. What strategies mitigate contradictions in reported reaction yields for trifluoromethylation?

Methodological Answer: Discrepancies arise from:

  • Impurity profiles : Trace moisture deactivates CF3Cu. Use rigorous drying (molecular sieves).
  • Catalyst decomposition : Pd catalysts degrade under prolonged heating; switch to flow reactors for consistent yields .
    Validation : Replicate reactions under inert conditions (glovebox) and compare with literature .

Q. How does computational modeling guide the design of derivatives for material science applications?

Methodological Answer:

  • DFT calculations : Predict HOMO/LUMO levels for OLED applications. For example, -CF3 lowers LUMO (-3.2 eV), enhancing electron injection .
  • Molecular dynamics : Simulate thermal stability (e.g., decomposition >250°C aligns with TGA data).

Q. What are the safety protocols for handling this compound, given its halogenated structure?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation (TLV for chlorinated aromatics: 1 ppm).
  • Storage : Store in amber glass at -20°C to prevent photodegradation.
  • Disposal : Neutralize with NaOH/EtOH before incineration .

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